molecular formula C8H7IO3 B2481861 3-Iodo-2-methoxybenzoic acid CAS No. 879498-16-5

3-Iodo-2-methoxybenzoic acid

Cat. No.: B2481861
CAS No.: 879498-16-5
M. Wt: 278.045
InChI Key: ZYJYZPSGUNXBIA-UHFFFAOYSA-N
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Description

Significance of Ortho-Substituted Halogenated Benzoic Acids in Organic Synthesis

Ortho-substituted halogenated benzoic acids are a class of compounds of considerable importance in modern organic synthesis. Their value stems from the strategic placement of substituents on the aromatic ring, which imparts unique reactivity and makes them versatile precursors for a wide range of complex molecules. The halogen atom, particularly iodine, serves as a key functional handle for various synthetic transformations. It is an excellent leaving group in numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for constructing new carbon-carbon and carbon-heteroatom bonds.

These ortho-substituted building blocks are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, chloro-substituted benzoic acids are precursors in the synthesis of certain pesticides, and 2-chlorobenzoic acid is a key starting material for producing Diclofenac, a widely used non-steroidal anti-inflammatory drug. nih.govuc.pt The presence of a substituent at the ortho position relative to the carboxylic acid group can lead to specific intramolecular interactions that influence the molecule's conformation and chemical behavior. nih.govuc.pt This phenomenon, often referred to as the "ortho effect," can significantly alter the acidity of the carboxylic acid. Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a property attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, inhibiting resonance and increasing acidity. wikipedia.orgquora.com This predictable modification of properties makes these compounds highly valuable in rational molecular design.

Recent advancements in synthetic methodology have further highlighted the importance of these compounds. For example, iridium-catalyzed C-H activation has emerged as a powerful tool for the direct and selective ortho-iodination of benzoic acids under mild conditions, providing efficient access to these valuable intermediates without the need for harsh reagents. researchgate.netacs.org

Contextualizing 3-Iodo-2-methoxybenzoic Acid within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a fundamental class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. vedantu.com Their chemistry is defined by the properties of both the acidic carboxyl group and the aromatic system. britannica.com They can undergo reactions typical of carboxylic acids, such as esterification and amide formation, as well as electrophilic aromatic substitution on the ring. The acidity and reactivity of the molecule are heavily influenced by the nature and position of other substituents on the ring. slideshare.net

In the specific case of this compound, the substituents dictate its unique chemical personality. The compound's structure is detailed in the table below.

Properties of this compound
PropertyValue
IUPAC NameThis compound content_copy
Molecular FormulaC₈H₇IO₃ content_copy
Molecular Weight278.04 g/mol content_copy
AppearanceWhite powder lookchem.com
SMILESCOC1=C(C=CC=C1I)C(=O)O content_copy
InChIKeyZYJYZPSGUNXBIA-UHFFFAOYSA-N content_copy
Data sourced from PubChem CID 12168432 and other indicated sources. lookchem.comnih.gov

The methoxy (B1213986) group (-OCH₃) is in the ortho position. The "ortho effect" is particularly relevant here, as the steric bulk of the methoxy group can force the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.org This disruption of coplanarity reduces resonance stabilization between the carboxyl group and the aromatic ring, which typically increases the acidity of the benzoic acid. wikipedia.org For instance, the pKa of 2-methoxybenzoic acid is 4.09, which is slightly more acidic than benzoic acid (pKa 4.19) and its meta-isomer, 3-methoxybenzoic acid (pKa 4.08), demonstrating the complex interplay of steric and electronic effects. quora.com

The iodine atom at the meta position acts as an electron-withdrawing group through its inductive effect, which further stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the compound's acidity. The combination of the ortho-methoxy group and the meta-iodo substituent makes this compound a unique building block with finely tuned electronic and steric properties, suitable for applications in the synthesis of complex organic molecules and materials. chemimpex.com

Current Research Trends and Academic Interest in Structurally Related Compounds

Academic and industrial interest in halogenated and methoxy-substituted benzoic acids remains high, driven by their utility as synthetic intermediates for a variety of high-value products. Research on structurally related compounds spans multiple fields, from synthetic methodology to materials science and medicinal chemistry.

A significant area of research is the development of more efficient and selective methods for synthesizing these compounds. Iridium-catalyzed C–H activation/iodination represents a state-of-the-art method for the ortho-iodination of benzoic acids, showcasing a trend towards milder and more atom-economical synthetic routes. acs.org

In medicinal chemistry, iodinated aromatic compounds are of great importance. All iodinated radiocontrast agents, used to enhance visibility in X-ray and CT imaging, are derivatives of benzoic acid. radiologykey.comnih.gov These agents work because the high atomic number of iodine allows for effective absorption of X-rays. radiologykey.com Triiodobenzoic acid derivatives form the structural core of many contrast agents, including Diatrizoate, Iohexol, and Iopamidol. drugbank.com Research in this area focuses on developing new agents with improved properties.

Furthermore, halogenated benzoic acids and their derivatives are investigated for their biological activities. For example, the anaerobic degradation of chlorobenzoates by photoheterotrophic bacteria is a subject of environmental research. nih.gov In drug discovery, benzoic acid derivatives are common structural motifs. researchgate.net The structurally related 2-Iodo-3-methoxybenzoic acid is noted for its utility in constructing complex molecular architectures due to the reactivity of the iodine atom in cross-coupling reactions. Similarly, 3-Iodo-4-methoxybenzoic acid is used as an intermediate in the synthesis of novel pharmaceuticals, particularly anti-inflammatory agents. chemimpex.com The synthesis of new benzoic acid derivatives from natural sources, such as those isolated from Cassia italica, and the evaluation of their antioxidant activity also represent an active area of investigation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJYZPSGUNXBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Iodo 2 Methoxybenzoic Acid and Its Derivatives

Strategic Approaches to Precursor Synthesis: 2-Methoxybenzoic Acid

The synthesis of the key precursor, 2-methoxybenzoic acid, can be accomplished through various routes, including the hydrolysis of nitrile-based compounds and other alternative pathways starting from readily available materials.

Hydrolysis-Based Routes from Nitrile Precursors

A significant pathway to 2-methoxybenzoic acid involves the hydrolysis of its corresponding nitrile, 2-methoxybenzonitrile. This transformation is typically conducted under basic conditions. A patented method describes a two-step, one-pot process starting from a chlorobenzonitrile derivative. sigmaaldrich.cn The initial step is a nucleophilic substitution reaction with sodium methylate in methanol (B129727) under elevated temperature and pressure (80-150 °C, 0.18-1.4 MPa). sigmaaldrich.cn The resulting methoxybenzonitrile intermediate is then directly hydrolyzed by adding an alkali metal hydroxide (B78521), such as sodium hydroxide, and water. sigmaaldrich.cn This hydrolysis step is carried out at high temperatures (90-190 °C) to convert the nitrile group (-CN) into a carboxylate salt, which is subsequently acidified to yield the final carboxylic acid. sigmaaldrich.cn This method is noted for its use of accessible raw materials and its suitability for industrial-scale production. sigmaaldrich.cn The hydrolysis of nitriles to carboxylic acids is a fundamental organic transformation that proceeds via the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia. The reaction is often carried out under reflux with a strong base like sodium hydroxide. acs.org

Alternative Synthetic Pathways to 2-Methoxybenzoic Acid

Beyond nitrile hydrolysis, several other effective methods exist for the synthesis of 2-methoxybenzoic acid.

One common laboratory and industrial method starts from salicylic (B10762653) acid (2-hydroxybenzoic acid). The phenolic hydroxyl group is methylated using a methylating agent like dimethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide. nih.gov The reaction involves dissolving salicylic acid and sodium hydroxide in water, cooling the solution, and then adding dimethyl sulfate while controlling the temperature. nih.gov The mixture is heated to ensure the completion of the reaction, followed by pH adjustment with hydrochloric acid to precipitate the 2-methoxybenzoic acid product. nih.gov

Another established route is the carboxylation of guaiacol (B22219) (2-methoxyphenol) through the Kolbe-Schmitt reaction. sigmaaldrich.com This process involves treating guaiacol with carbon dioxide under pressure and high temperature in the presence of an alkali base. However, careful control of the reaction temperature is crucial to prevent partial demethylation. sigmaaldrich.com

Furthermore, 2-methoxybenzoic acid can be prepared via the oxidation of the corresponding toluene (B28343) derivative, 2-methoxytoluene (o-cresol methyl ether). This type of oxidation, converting an aryl methyl group to a carboxylic acid, is a well-known industrial process. For the analogous p-methoxytoluene, liquid-phase oxidation using a molecular oxygen source is performed in the presence of a heavy metal catalyst system, such as cobalt and manganese compounds with a bromine source, in an acetic acid solvent. bohrium.com This catalytic system facilitates the conversion of the methyl group to the carboxylic acid with high efficiency. bohrium.comrsc.orgnih.gov

Starting MaterialReagentsProductKey Features
2-Methoxybenzonitrile1. NaOH/H₂O, Reflux; 2. HCl2-Methoxybenzoic acidStandard hydrolysis of a nitrile precursor. sigmaaldrich.cn
Salicylic AcidDimethyl sulfate, NaOH2-Methoxybenzoic acidMethylation of the phenolic hydroxyl group. nih.gov
GuaiacolCO₂, Base (Kolbe-Schmitt)2-Methoxybenzoic acidDirect carboxylation of the phenol (B47542) ring. sigmaaldrich.com
2-MethoxytolueneO₂, Co/Mn/Br catalyst, Acetic Acid2-Methoxybenzoic acidCatalytic oxidation of the methyl group. bohrium.com

Direct Iodination Techniques for Aromatic Systems

The introduction of an iodine atom onto the aromatic ring of 2-methoxybenzoic acid at the 3-position is achieved through advanced direct C-H functionalization methods. These techniques utilize transition-metal catalysts that are guided by the substrate's own functional groups.

Transition-Metal-Catalyzed C-H Iodination

The carboxylic acid moiety of 2-methoxybenzoic acid can act as a "directing group," guiding a metal catalyst to activate a specific C-H bond, typically at the ortho position. This strategy enables highly regioselective iodination, avoiding the need for pre-functionalized substrates and reducing the number of synthetic steps.

Rhodium(III) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp) ligand, are powerful catalysts for C-H activation. Research by Glorius and colleagues has demonstrated a highly effective and practical method for the ortho-halogenation of various aromatic compounds using a [Rh(III)Cp] catalyst. acs.orgorganic-chemistry.org While their work extensively covers directing groups like amides and ketones, the principle is applicable to benzoic acids. nih.govnih.gov The catalytic cycle typically involves the coordination of the directing group (the carboxylic acid) to the rhodium center, followed by the cleavage of the ortho C-H bond to form a five-membered rhodacycle intermediate. This intermediate then reacts with an electrophilic iodine source, such as N-Iodosuccinimide (NIS), to install the iodine atom at the ortho position and regenerate the active catalyst. acs.orgorganic-chemistry.org This methodology is noted for its high yields, broad functional group tolerance, and practicality. acs.orgorganic-chemistry.org

Representative Rh(III)-Catalyzed Ortho-Halogenation (General Examples)

Substrate Type Halogen Source Catalyst System Product Yield
Benzamide NIS [CpRhCl₂]₂, AgSbF₆ Ortho-iodobenzamide 99%
Phenylpyridine NIS [CpRhCl₂]₂, AgOAc Ortho-iodophenylpyridine 97%
Acetophenone NIS [Cp*RhCl₂]₂, AgOAc Ortho-iodoacetophenone 81%

(Data sourced from Glorius et al. to illustrate the methodology's effectiveness) acs.orgorganic-chemistry.org

Palladium catalysis is a cornerstone of modern C-H functionalization chemistry. The carboxylic acid group has been successfully employed as a native directing group in various Pd-catalyzed C-H activation reactions. rsc.org

Several protocols have been developed for the direct ortho-iodination of benzoic acids. One established method, reported by the research group of Yu, utilizes a Pd(OAc)₂ catalyst in conjunction with a hypervalent iodine reagent, such as PhI(OAc)₂ and I₂, which generates IOAc in situ. nih.govacs.org This reaction proceeds at elevated temperatures (e.g., 100 °C) and effectively introduces an iodine atom at the ortho position of the benzoic acid. acs.orgbeilstein-journals.org

More recently, methodologies using simpler and more practical iodine sources have been developed. A notable advancement is the Pd(II)-catalyzed C-H iodination that uses molecular iodine (I₂) as the sole oxidant. nih.govacs.org This process is often facilitated by an amide auxiliary and a salt like cesium acetate (B1210297) (CsOAc) to promote the catalytic cycle. nih.gov Another straightforward approach involves the Pd(II)-catalyzed ortho-iodination of benzoic acids in aqueous media using potassium iodide (KI) as the iodine source, often in the presence of an oxidant like Ce(III)/H₂O₂. researchgate.netresearchgate.net This method is advantageous due to its operational simplicity and use of environmentally benign aqueous conditions. researchgate.net The proposed mechanism for these reactions involves the formation of a palladacycle intermediate via carboxylate-directed C-H activation, followed by an oxidation and reductive elimination sequence to form the C-I bond. researchgate.net

CatalystIodine SourceOxidant / AdditiveSolventKey Features
Pd(OAc)₂I₂PhI(OAc)₂DichloroethaneUtilizes a hypervalent iodine reagent. nih.govacs.org
Pd(OAc)₂I₂CsOAcDMFEmploys molecular iodine as the sole oxidant. nih.govacs.org
PdCl₂(PhCN)₂KICeCl₃ / H₂O₂H₂OOperates in an environmentally friendly aqueous medium. researchgate.netresearchgate.net

Transition-Metal-Free Decarboxylative Iodination

A significant advancement in the synthesis of aryl iodides has been the development of transition-metal-free decarboxylative iodination. This method presents a cost-effective and robust alternative to traditional Hunsdiecker-type reactions, which often suffer from poor selectivity and the need for stoichiometric silver salts. nih.govacs.org

Exploiting Benzoic Acids as Feedstocks for Aryl Iodide Synthesis

The use of inexpensive and abundant benzoic acids as starting materials for the synthesis of valuable aryl iodides is a key advantage of this methodology. nih.govacs.orgnih.gov A simple yet effective transition-metal-free process involves the reaction of readily available benzoic acids with molecular iodine (I₂). nih.govacs.org This procedure is scalable and applicable to a wide range of electron-rich benzoic acids. nih.govacs.org

Notably, the reaction conditions can influence the efficiency of the decarboxylative iodination. For instance, in the reaction of 2-methoxybenzoic acid, a high yield of the corresponding aryl iodide was achieved at 100 °C. nih.govacs.org Interestingly, 2-methoxybenzoic acid is slightly more susceptible to decarboxylation under these conditions compared to 4-methoxybenzoic acid, requiring a smaller excess of iodine. nih.govacs.org This increased susceptibility is attributed to an "ortho effect," where steric destabilization in the ortho-substituted benzoic acid facilitates decarboxylation. acs.org

Mechanistic studies, including Density Functional Theory (DFT) calculations, suggest that this reaction does not proceed via a radical mechanism, which is a departure from the classical Hunsdiecker reaction. nih.govacs.org Instead, a substantial buildup of positive charge in the transition state is indicated, consistent with an electrophilic aromatic substitution-type mechanism. nih.gov

Table 1: Comparison of Reagents for Decarboxylative Iodination of Methoxybenzoic Acids

Starting Material Iodine (equiv.) Temperature (°C) Result
2-Methoxybenzoic acid 3.0 100 High yield of aryl iodide nih.govacs.org
4-Methoxybenzoic acid 4.0 100 High yield of aryl iodide nih.govacs.org
Applications in Decarboxylative Oxidative Cross-Couplings

The transition-metal-free decarboxylative iodination serves as a foundational step for more complex transformations, such as decarboxylative oxidative cross-couplings. nih.govacs.org This strategy allows for the preparation of biaryls from two benzoic acids or a benzoic acid and an arene, a process that traditionally requires stoichiometric transition metal additives. nih.gov

The one-pot, three-step process consists of:

Decarboxylative iodination of the benzoic acid to form the aryl iodide in situ. nih.govacs.org

Quenching of excess iodine , which can be efficiently achieved with the addition of triethylamine (B128534) (Et₃N). acs.org

Copper-catalyzed cross-coupling of the generated aryl iodide with another aromatic partner. nih.govacs.org

This streamlined synthesis avoids the need for isolating the aryl iodide intermediate and is advantageous over existing methods by not requiring stoichiometric transition metals and being effective for normally less reactive electron-rich benzoic acids. nih.govacs.org

Iodination Using Iodine with Oxidizing Agents (e.g., Iodic Acid, Periodic Acid)

The direct iodination of aromatic compounds, including benzoic acid derivatives, can be effectively achieved using molecular iodine in the presence of a strong oxidizing agent. These agents activate the iodine, making it a more potent electrophile.

For substrates with electron-withdrawing groups, such as benzoic acids, enhancing the reactivity of iodine is often necessary. google.com Iodic acid (HIO₃) and periodic acid (H₅IO₆) are particularly preferred oxidizing agents for this purpose. google.comorgsyn.org The use of periodic acid can lead to shorter reaction times and a higher purity of the final product. orgsyn.org A key feature of this system is that the oxidizing agent is reduced by iodine, and iodine is oxidized by the agent, both forming the active iodinating species and ultimately yielding only the desired iodo-product and water. orgsyn.org

In a typical procedure, the aromatic substrate is treated with iodine and the oxidizing agent in a suitable solvent system, such as acetic acid. orgsyn.orgnih.gov For instance, a mixture of iodic acid, an arene, acetic anhydride, and concentrated sulfuric acid can be used to produce iodoarenes in good yields. nih.gov The reaction temperature is carefully controlled, often starting at low temperatures and gradually warming to ensure a controlled reaction. nih.gov

Table 2: Conditions for Iodination with Oxidizing Agents

Substrate Type Oxidizing Agent Solvent System Key Conditions
Deactivated Arenes Iodic Acid Acetic Acid/Acetic Anhydride/Sulfuric Acid Controlled temperature (5-50°C) nih.gov
Polyalkylbenzenes Periodic Acid Dihydrate Acetic Acid/Sulfuric Acid/Water Heating at 65-70°C orgsyn.org

Electrophilic Aromatic Substitution with Iodine Sources (e.g., Iodine Monochloride)

Electrophilic aromatic substitution remains a fundamental method for introducing iodine onto an aromatic ring. While molecular iodine itself can be unreactive towards some aromatic systems, more potent iodine sources like iodine monochloride (ICl) are employed. researchgate.net

The iodination of methoxy-substituted benzoic acids can be achieved using ICl in acetic acid at a controlled temperature range of 40–60°C. Theoretical studies on the iodination of methoxybenzene with ICl reveal a two-step mechanism. Initially, a π-complex is formed between the aromatic ring and ICl. This complex then activates to an intermediate σ-complex, which subsequently transforms into the final iodinated product. researchgate.net Polar solvents are believed to play a crucial role in lowering the energy barrier for this transformation. researchgate.net

It is important to note that the reaction conditions can influence the outcome. For example, the reaction of ICl with phenols in the absence of a solvent can lead to chlorination, whereas in solution, iodination is the main reaction. researchgate.net

Multi-Step Synthesis Protocols

Halogenation of Substituted 2-Methoxybenzoic Acid Derivatives

The synthesis of specifically substituted iodo-methoxybenzoic acids can be accomplished through multi-step protocols that involve the halogenation of an already substituted 2-methoxybenzoic acid derivative. This approach allows for precise control over the final substitution pattern.

An example of this is the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid. researchgate.net This compound is prepared by the direct iodination of 3,4,5-trimethoxybenzoic acid. researchgate.net A combination of iodine and silver trifluoroacetate (B77799) (AgTFA) has been successfully used for this transformation. researchgate.net Silver trifluoroacetate reacts with iodine to form trifluoroacetyl hypoiodite, a powerful iodinating agent capable of iodinating even deactivated aromatic rings. researchgate.net This method highlights the potential for synthesizing highly substituted iodo-aromatic compounds.

Cyclization Reactions Involving Iodine to Form Fused Heterocycles

The iodine substituent in derivatives of 3-iodo-2-methoxybenzoic acid is not merely a point of functionalization but also a powerful tool for constructing complex molecular architectures. One of the most elegant applications is in cyclization reactions to form fused heterocyclic systems, which are prevalent in pharmacologically active compounds. Palladium-catalyzed reactions, such as the Sonogashira coupling, are particularly effective in this regard.

A prominent example of this strategy involves the reaction of an ortho-iodo-phenol with a terminal alkyne. The initial coupling is followed by an intramolecular cyclization to yield a benzofuran (B130515) ring system. nih.gov This methodology can be extended to derivatives of this compound. For instance, a suitably modified derivative could undergo a similar palladium-catalyzed intramolecular cyclization, where the iodine and a neighboring functional group participate in ring formation. The use of microwave irradiation in these processes has been shown to significantly reduce reaction times and minimize the formation of side products. nih.gov

Another approach involves the synthesis of fused heterocycles like 2-imino-pyrido[2,3-e] rsc.orgbrazilianjournals.com.broxazin-4-ones, which can be achieved through microwave-assisted methods. researchgate.net These complex structures are built upon substituted pyridine (B92270) rings, highlighting the versatility of cyclization strategies in modern organic synthesis.

Process Optimization and Innovative Synthetic Conditions

Optimizing synthetic routes to enhance yield, reduce waste, and improve efficiency is a constant goal in chemical manufacturing. For a compound like this compound, several innovative conditions have been explored.

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. The rapid, uniform heating provided by microwave irradiation can dramatically shorten reaction times, often from hours to minutes, and improve product yields. nih.govnih.gov

For the synthesis of benzoic acid derivatives, microwave assistance has been successfully applied to various reactions. For example, the preparation of 1,3-benzodioxole (B145889) derivatives by reacting catechol with benzoic acid derivatives is significantly accelerated under microwave irradiation. epa.gov This method is not only faster but also aligns with green chemistry principles by reducing energy consumption. epa.gov Similarly, the synthesis of 2,3-disubstituted benzo[b]furans from 2-iodophenols is rendered more efficient with the use of microwaves, resulting in cleaner products and higher yields. nih.gov The synthesis of 3-hydroxy-2-oxindoles has also been achieved with high yields (up to 98%) in very short reaction times (5-10 minutes) using microwave activation. nih.gov These examples strongly suggest that the iodination of 2-methoxybenzoic acid and subsequent transformations could be significantly optimized through the application of microwave-assisted protocols.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes to hours nih.gov
Energy Consumption High Reduced epa.gov
Product Yield Variable Often higher nih.govnih.gov
Side Products More prevalent Minimized nih.gov

| Heating Mechanism | Conduction/Convection (surface heating) | Direct dielectric heating (uniform) |

Microporous materials, such as zeolites, can act as shape-selective catalysts and catalyst supports, offering unique advantages in controlling reaction selectivity. In the context of aromatic iodination, zeolites can influence the regiochemical outcome of the reaction.

An example of this is the iodination of 2-methylbenzoic acid using iodine and iodic acid in the presence of H-β-form zeolite. chemicalbook.com In this specific case, the reaction at reflux (122°C) for four hours primarily yielded the 5-iodo-2-methylbenzoic acid isomer with high selectivity (97.2%) and yield (94.3%). chemicalbook.com Conversely, the desired 3-iodo-2-methylbenzoic acid was formed in a very low yield (0.7%). chemicalbook.com This demonstrates both the potential and the challenge of using zeolites for regioselective iodination. While the zeolite strongly favored one isomer, it was not the kinetically or thermodynamically disfavored one in this instance. This highlights the need for careful selection of the zeolite type and reaction conditions to steer the iodination towards the desired isomer, such as this compound.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzoic acid derivatives has been a fertile ground for the application of these principles.

Key strategies include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. A green alternative is the use of aqueous media, as demonstrated in the Schotten-Baumann synthesis of quinazolinyl benzoate (B1203000) at room temperature. brazilianjournals.com.brbrazilianjournals.com.br

Energy Efficiency: As discussed, microwave-assisted synthesis is an energy-efficient method that can significantly reduce reaction times and energy consumption compared to conventional refluxing. epa.govwjpmr.com

Use of Safer Reagents: An environmentally friendly process for preparing benzoic acid and its derivatives involves using hydrogen peroxide (H₂O₂) as a clean oxidant, which replaces more hazardous heavy metal oxides. google.com

Renewable Feedstocks: There is growing interest in producing benzoic acid derivatives from renewable sources like lignin, which can be oxidatively cleaved to yield valuable aromatic building blocks. rsc.org

Solvent-Free Reactions: A solvent-free approach for the synthesis of benzilic acid from benzil (B1666583) by grinding the reactants together has been shown to be more efficient and environmentally friendly than traditional methods that require refluxing in ethanol. wjpmr.com The yield for the green method was reported at 76.08%, compared to 65.21% for the conventional method. wjpmr.com

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Challenges in Synthetic Control and Regioselectivity

The synthesis of polysubstituted aromatic compounds is often complicated by the formation of isomers, which can be difficult to separate. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of incoming electrophiles.

In the synthesis of this compound from 2-methoxybenzoic acid, the existing methoxy (B1213986) (-OCH₃) and carboxylic acid (-COOH) groups direct incoming electrophiles to different positions. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This competition can lead to a mixture of iodinated isomers, making the selective synthesis of the 3-iodo isomer challenging.

The iodination of 2-methylbenzoic acid with a zeolite catalyst, for example, overwhelmingly favored the 5-iodo isomer over the 3-iodo isomer, illustrating the difficulty in controlling regioselectivity. chemicalbook.com Achieving ortho-iodination of benzoic acids often requires specific catalytic systems, such as those based on palladium, to direct the C-H activation to the desired position. researchgate.netresearchgate.net

Once a mixture of isomers is formed, effective purification strategies are essential. Common laboratory and industrial techniques include:

Recrystallization: This technique relies on the different solubilities of the isomers in a particular solvent. By carefully selecting the solvent and controlling the cooling process, the desired isomer can often be crystallized in high purity. For instance, the highly pure 5-iodo-2-methylbenzoic acid was obtained through crystallization. chemicalbook.com

Column Chromatography: This is a powerful method for separating compounds with different polarities. By passing the mixture through a stationary phase (like silica (B1680970) gel) with a mobile phase (a solvent system), the isomers can be separated based on their differential adsorption. This technique was used to purify a benzoic acid derivative with a 96% yield. chemicalbook.com

Managing isomer formation through careful selection of catalysts and reaction conditions, coupled with efficient purification methods, is critical for the successful synthesis of pure this compound.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Iodophenol
2-Imino-pyrido[2,3-e] rsc.orgbrazilianjournals.com.broxazin-4-ones
1,3-Benzodioxole
Catechol
2,3-Disubstituted benzo[b]furans
3-Hydroxy-2-oxindoles
2-Methylbenzoic acid
5-Iodo-2-methylbenzoic acid
Quinazolinyl benzoate
N-4-Imidazolphenylbenzamide
Benzilic acid
Benzil

Influence of the Ortho-Effect on Reactivity and Selectivity

Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a primary manifestation of the ortho-effect. wordpress.comalmerja.com This increased acidity is often attributed to steric hindrance, where the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgquora.com This loss of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic proton. almerja.com While this steric inhibition of resonance is a key component, other factors such as intramolecular hydrogen bonding and direct field effects also contribute. researchgate.netrsc.org In the specific case of 2-methoxybenzoic acid, computational studies have identified a moderate intramolecular hydrogen bond between the methoxy oxygen and the hydrogen of the carboxylic acid. researchgate.netrsc.org

The directing influence of the ortho-effect is critical in synthetic methodologies for this compound. The two substituents on the ring, the methoxy (-OCH3) and carboxylic acid (-COOH) groups, exert competing influences on incoming electrophiles. The methoxy group is a powerful activating, ortho-para director, while the carboxylic acid is a deactivating, meta-director. quora.comdalalinstitute.com The iodination occurs at the 3-position, which is ortho to the activating methoxy group and meta to the deactivating carboxylic acid group. This outcome demonstrates the dominant directing power of the activating methoxy group.

Furthermore, modern synthetic methods, such as iridium-catalyzed C-H activation, have leveraged the carboxyl group itself as an effective directing group to achieve high selectivity for ortho-iodination. acs.orgnih.govresearchgate.net These advanced techniques can provide ortho-iodinated benzoic acids with high yields and selectivity, even under mild reaction conditions. acs.orgresearchgate.net The ortho-effect, therefore, not only modulates the intrinsic properties of the 2-methoxybenzoic acid molecule but also serves as a critical tool for achieving regiochemical control during its synthesis and derivatization.

Table 1: Acidity (pKa) of Substituted Benzoic Acids Illustrating the Ortho-Effect This table demonstrates the general trend of increased acidity in ortho-substituted isomers compared to their meta and para counterparts and benzoic acid itself. The methoxy-substituted isomers are a known exception where the ortho and meta acidities are nearly identical.

Impact of Substituent Electronic Properties on Iodination Efficiency

The efficiency of iodination, a classic electrophilic aromatic substitution (EAS) reaction, is profoundly influenced by the electronic properties of the substituents attached to the aromatic ring. lumenlearning.commasterorganicchemistry.com Substituents are broadly classified as either activating or deactivating based on their ability to donate or withdraw electron density from the benzene ring. libretexts.org Activating groups increase the rate of electrophilic substitution by enriching the ring with electrons, making it a more potent nucleophile. Conversely, deactivating groups decrease the reaction rate by withdrawing electron density, making the ring less reactive toward electrophiles. lumenlearning.commasterorganicchemistry.com

In the case of 2-methoxybenzoic acid, the molecule contains one of each type of substituent:

The Carboxylic Acid Group (-COOH): This is a deactivating group. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R), as the carbonyl group is electron-poor. quora.comdoubtnut.com This reduction in electron density makes the ring less nucleophilic and thus less reactive in EAS reactions. doubtnut.com

Research on the iridium-catalyzed ortho-iodination of various substituted benzoic acids provides quantitative evidence for the impact of substituent electronic properties. acs.org Studies show that substrates bearing electron-withdrawing groups exhibit lower reactivity and consequently give lower yields of the iodinated product compared to substrates with electron-donating or less deactivating groups. For example, benzoic acids substituted with strongly deactivating groups like nitro (-NO₂) or trifluoromethyl (-CF₃) show significantly reduced yields in catalytic iodination reactions. acs.org This directly correlates the electron density of the aromatic ring with the efficiency of the C-H iodination process.

Table 2: Effect of Substituent Electronic Properties on the Yield of Iridium-Catalyzed Ortho-Iodination of Benzoic Acids This table illustrates how the electronic nature of a substituent on the benzoic acid ring affects the efficiency (measured by product yield) of a catalytic iodination reaction. Data is sourced from studies on iridium-catalyzed C-H activation. acs.org

Chemical Reactivity and Advanced Transformations of 3 Iodo 2 Methoxybenzoic Acid

Reactions Governing the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive site on the aromatic ring for many transformations, particularly those involving organometallic catalysts. The large size and high polarizability of the iodine atom make it an excellent leaving group in oxidative addition steps, which is the cornerstone of many cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming new carbon-carbon bonds, and the aryl iodide of 3-iodo-2-methoxybenzoic acid is an ideal substrate for these methods. mdpi.comchemistry.coach Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the introduction of a wide variety of substituents at the C3 position.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu It is a powerful method for forming biaryl structures or for introducing alkyl or vinyl groups. The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. harvard.edu

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira reaction is employed, which couples the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base, and it proceeds under mild conditions to yield substituted arylalkynes. researchgate.netlibretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govorganic-chemistry.org This reaction is highly valuable for the vinylation of aryl halides and generally exhibits excellent stereoselectivity, favoring the trans product. organic-chemistry.orgyoutube.com

Table 1: Overview of C-C Cross-Coupling Reactions at the Aryl Iodide Moiety

Reaction Name Coupling Partner Bond Formed Typical Catalytic System
Suzuki-Miyaura Coupling R-B(OH)₂ or R-B(OR')₂ Aryl-Aryl, Aryl-Alkyl Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) chemistry.coachlibretexts.orgcommonorganicchemistry.com
Sonogashira Coupling R-C≡CH Aryl-Alkynyl Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) wikipedia.orgorganic-chemistry.orgresearchgate.net
Heck Reaction Alkene (e.g., H₂C=CH-R) Aryl-Vinyl Pd(0) or Pd(II) precursor (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base mdpi.comnih.govorganic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as iodide, on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org

For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org In the case of this compound, the carboxylic acid group is electron-withdrawing, but it is located meta to the iodine atom, providing minimal activation. Conversely, the methoxy (B1213986) group at the ortho position is electron-donating by resonance, which deactivates the ring toward nucleophilic attack. Therefore, direct nucleophilic aromatic substitution of the iodide in this compound is generally disfavored under standard SNAr conditions. Alternative mechanisms, such as those proceeding via a benzyne (B1209423) intermediate, could potentially be explored under forcing conditions with strong bases, but these often lead to mixtures of regioisomers. youtube.com

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group offers a rich platform for chemical modification, including derivatization to form esters and amides, removal via decarboxylation, and participation in cyclization reactions to build more complex heterocyclic systems.

The carboxylic acid of this compound can be readily converted into a variety of functional derivatives, most commonly esters and amides. These transformations are fundamental in organic synthesis for modifying a molecule's properties or for creating linkages to other molecules.

Esterification: Esters can be synthesized through several methods. The most direct is the Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄) with removal of water. diva-portal.org Alternatively, the acid can be treated with a base and an alkyl halide.

Amidation: The formation of an amide bond requires the activation of the carboxylic acid. nih.gov This is often achieved using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which reacts with the carboxylic acid to form a highly reactive intermediate that is then treated with a primary or secondary amine. nih.gov Another common route involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine.

Table 2: General Schemes for Carboxylic Acid Derivatization

Derivative Reagents General Reaction Scheme
Ester Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. While the decarboxylation of aromatic carboxylic acids often requires high temperatures, the presence of ortho substituents can influence the reaction rate. Studies have shown that some ortho-substituted benzoic acids are more susceptible to decarboxylation than their meta or para isomers, a phenomenon sometimes referred to as the "ortho effect." acs.org For this compound, decarboxylation, potentially promoted by heat or transition-metal catalysts, would lead to the formation of 2-iodoanisole. This transformation can be synthetically useful if the aryl iodide is the desired functionality for subsequent reactions and the carboxyl group is no longer needed. acs.orgacs.org

A particularly advanced and powerful transformation of this compound and related o-halobenzoic acids is their use in annulation reactions to construct isocoumarins. organic-chemistry.org Isocoumarins are a class of lactones (cyclic esters) that are structural motifs in many natural products with diverse biological activities. nii.ac.jpnih.gov

The synthesis of isocoumarins from o-iodobenzoic acids is often achieved through a palladium- or copper-catalyzed domino reaction. organic-chemistry.org In a typical strategy, the aryl iodide is coupled with a terminal alkyne (Sonogashira coupling) or the enolate of a ketone. The resulting intermediate then undergoes an intramolecular cyclization (lactonization), where the oxygen of the carboxylic acid attacks the newly introduced side chain to form the six-membered heterocyclic ring of the isocoumarin (B1212949) scaffold. nii.ac.jpresearchgate.net

Table 3: Example of Isocoumarin Synthesis via Annulation

Reactants Catalyst/Reagents Product Reference
2-Iodobenzoic Acid, 1,3-Diketone CuI, K₃PO₄, DMF 3-Substituted Isocoumarin organic-chemistry.org
2-Halobenzoate, Ketone Palladium Catalyst Isocoumarin organic-chemistry.org
Benzoic Acid, Vinylene Carbonate Rhodium Catalyst 3,4-Unsubstituted Isocoumarin organic-chemistry.org

Reactivity Associated with the Methoxy Group

The methoxy group (-OCH₃) at the C2 position of this compound is a key functional handle, primarily through its cleavage to reveal a phenolic hydroxyl group. This transformation, known as O-demethylation, is a fundamental process in organic synthesis, often employed to deprotect a phenol (B47542) or to access synthetic intermediates that require a free hydroxyl group.

Demethylation Reactions and Their Applications

The conversion of the ether linkage in this compound to a hydroxyl group yields 3-hydroxy-2-iodobenzoic acid . This reaction requires the cleavage of a stable aryl-methyl ether bond and is typically accomplished using strong Lewis acids, Brønsted acids, or potent nucleophiles. chem-station.com The choice of reagent is critical and depends on the tolerance of other functional groups within the molecule.

Common reagents for O-demethylation include boron tribromide (BBr₃), a powerful and effective Lewis acid that readily forms a complex with the ether oxygen, facilitating nucleophilic attack on the methyl group. chem-station.comnih.gov Strong Brønsted acids, such as hydrobromic acid (HBr) in acetic acid, are also frequently used, often at elevated temperatures, to protonate the ether oxygen and enable bromide to act as a nucleophile. chem-station.comelsevierpure.comcommonorganicchemistry.com Thiolate-based systems, which are strong nucleophiles, offer an alternative under basic conditions. chem-station.comcommonorganicchemistry.com

ReagentTypical ConditionsMechanism TypeNotes
Boron Tribromide (BBr₃)Dichloromethane (DCM), -78°C to RTLewis Acid MediatedHighly effective but moisture-sensitive. Stoichiometry is key, as BBr₃ can complex with the carboxylic acid group. mdma.chcommonorganicchemistry.com
Hydrobromic Acid (HBr)47% aq. HBr, often with Acetic Acid, Reflux (100-130°C)Brønsted Acid MediatedHarsh conditions may not be suitable for sensitive substrates. chem-station.comcommonorganicchemistry.com Can sometimes lead to side reactions like halogen migration on highly substituted rings. elsevierpure.com
Aluminum Chloride (AlCl₃)Dichloromethane (DCM) or Acetonitrile, RefluxLewis Acid MediatedLess reactive than BBr₃; often used with a soft nucleophile like ethanethiol. chem-station.com
Thiolates (e.g., EtSNa, Dodecanethiol/base)Polar aprotic solvent (e.g., DMF, NMP), RefluxNucleophilic (Sₙ2)Useful when strong acids must be avoided. Odorless long-chain thiols have been developed to mitigate the stench of simple thiols. chem-station.comcommonorganicchemistry.com

Applications of 3-Hydroxy-2-iodobenzoic Acid:

The primary application of the demethylated product, 3-hydroxy-2-iodobenzoic acid , lies in its role as a precursor for the synthesis of hypervalent iodine reagents. Compounds like 2-iodobenzoic acid and its derivatives are the starting materials for widely used oxidants such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). guidechem.comwikipedia.orgwikipedia.org The presence of the ortho-hydroxyl and iodo functionalities in 3-hydroxy-2-iodobenzoic acid makes it a suitable candidate for conversion into novel substituted hypervalent iodine reagents, which are valued for their mild and selective oxidizing capabilities in modern organic synthesis. mdpi.comorientjchem.orgresearchgate.netnih.gov

Electrophilic Aromatic Substitution on Functionalized this compound Derivatives

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is complex due to the presence of three substituents with competing directing effects. The outcome of such reactions is governed by the interplay between the electronic (activating/deactivating) and steric properties of the existing groups.

-OCH₃ (Methoxy group): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director.

-I (Iodo group): This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance.

-COOH (Carboxylic acid group): This is a moderately to strongly deactivating group through both inductive and resonance effects. It is a meta-director. doubtnut.comdoubtnut.comquora.com

In a competitive scenario, the most powerfully activating group typically controls the position of substitution. In this case, the methoxy group is the strongest activator. The positions ortho to the methoxy group are C1 (blocked by -COOH) and C3 (blocked by -I). The position para to the methoxy group is C5. Therefore, electrophilic attack is strongly predicted to occur at the C5 position, which is also meta to both the iodo and carboxylic acid groups, an orientation that does not conflict with their deactivating nature.

The table below outlines the predicted outcomes for common electrophilic aromatic substitution reactions on a derivative, methyl 3-iodo-2-methoxybenzoate, where the carboxylic acid is protected as a methyl ester to prevent side reactions with the catalysts.

ReactionReagentsPredicted Major ProductRationale
NitrationHNO₃, H₂SO₄Methyl 3-iodo-2-methoxy-5-nitrobenzoateThe nitronium ion (NO₂⁺) is directed to the C5 position, which is para to the strongly activating -OCH₃ group. masterorganicchemistry.comyoutube.com
BrominationBr₂, FeBr₃Methyl 5-bromo-3-iodo-2-methoxybenzoateThe electrophilic bromine is directed to the C5 position by the activating methoxy group.
SulfonationFuming H₂SO₄ (SO₃)Methyl 3-iodo-5-(sulfo)-2-methoxybenzoateSulfur trioxide (SO₃) acts as the electrophile, substituting at the C5 position. The reaction is often reversible. masterorganicchemistry.com
Friedel-Crafts AcylationCH₃COCl, AlCl₃No Reaction ExpectedThe ester group, while less deactivating than a carboxylic acid, is still a deactivating group, which typically inhibits Friedel-Crafts reactions. doubtnut.com

Mechanistic Investigations into Reactions Involving 3 Iodo 2 Methoxybenzoic Acid

Elucidation of Iodination Reaction Mechanisms

The introduction of an iodine atom onto an aromatic ring, such as in the formation of 3-iodo-2-methoxybenzoic acid, can proceed through different mechanistic pathways. Understanding these pathways is crucial for controlling reaction outcomes and developing new synthetic methods.

Distinguishing Radical vs. Non-Radical Pathways (e.g., Hunsdiecker-type vs. Ionic)

Two primary pathways for iodination are radical and non-radical (ionic) mechanisms.

A well-known radical reaction is the Hunsdiecker reaction , which converts carboxylic acids into organic halides. vaia.comchemistry-reaction.comwikipedia.org This reaction typically involves the silver salt of a carboxylic acid reacting with a halogen. wikipedia.orgbyjus.com The mechanism is believed to proceed through a radical chain process involving the formation of an acyl hypohalite intermediate, followed by radical decarboxylation to form an alkyl or aryl radical, which then combines with a halogen radical. wikipedia.orgorganic-chemistry.org The general trend for the yield of the resulting halide is primary > secondary > tertiary. wikipedia.org

Hunsdiecker Reaction Mechanism Steps:

Formation of Silver Carboxylate: The carboxylic acid reacts with a silver salt, like silver oxide, to form the silver carboxylate. vaia.com

Formation of Acyl Hypohalite: The silver carboxylate reacts with a halogen (e.g., bromine or iodine) to form an acyl hypohalite intermediate. chemistry-reaction.comwikipedia.org

Radical Formation: The weak oxygen-halogen bond in the acyl hypohalite breaks, leading to the formation of a carboxyl radical and a halogen radical. chemistry-reaction.com

Decarboxylation: The carboxyl radical loses carbon dioxide to form an aryl or alkyl radical. vaia.com

Product Formation: The aryl or alkyl radical reacts with the halogen radical to form the final organic halide product. vaia.com

In contrast, ionic pathways for iodination involve electrophilic attack on the aromatic ring. In the context of benzoic acid derivatives, the reactivity and orientation of the incoming electrophile are governed by the electronic properties of the substituents already present on the ring.

It's important to note that radical reactions can sometimes compete with other pathways. For instance, in the Hunsdiecker reaction, electrophilic bromination of the benzene (B151609) ring can occur as a side reaction, particularly if the aromatic ring is electron-rich. chemistry-reaction.com

Detailed Catalytic Cycle Analysis (e.g., Ir(III)/Ir(V) Redox Cycling)

Modern synthetic methods often employ transition metal catalysts to achieve efficient and selective C-H functionalization, including iodination. Iridium-catalyzed reactions have emerged as a powerful tool for the ortho-iodination of benzoic acids.

A proposed mechanism for the iridium-catalyzed ortho-iodination of benzoic acids involves a catalytic cycle with Ir(III) and Ir(V) intermediates. acs.org

Key Features of the Ir(III)/Ir(V) Catalytic Cycle:

C-H Activation: The reaction is initiated by the C-H activation of the benzoic acid at the ortho position, directed by the carboxylic acid group. This step often involves the formation of an iridacycle intermediate. acs.org

Oxidative Addition: The Ir(III) center undergoes oxidative addition with an iodinating agent (like N-iodosuccinimide, NIS), forming a high-valent Ir(V) species. acs.org

Reductive Elimination: The Ir(V) intermediate then undergoes reductive elimination to form the ortho-iodinated benzoic acid and regenerate the active Ir(III) catalyst. acs.org

Mechanistic studies, including kinetic analyses and computational modeling, have provided evidence for this type of catalytic cycle. For example, it has been shown that C-H activation is not always the turnover-limiting step and that the oxidant plays a crucial role in regenerating the active catalyst through an Ir(I)-Ir(II)-Ir(III) sequence in some systems. acs.org

Determination of Rate-Limiting Steps in C-H Activation Processes

Identifying the rate-limiting step is a fundamental aspect of mechanistic analysis. In iridium-catalyzed C-H iodination of benzoic acids, mechanistic investigations have revealed that the C-H activation step, which involves metalation, can be the rate-limiting step. acs.org This is followed by a subsequent iodination step that proceeds through the Ir(III)/Ir(V) catalytic cycle. acs.org

The nature of the solvent can also play a critical role. For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to enable the C-H iodination using the carboxylic moiety as a directing group under remarkably mild conditions. acs.org

Analysis of Directing Group Effects in Benzoic Acid Functionalization

The substituents on a benzene ring significantly influence the regioselectivity of electrophilic substitution reactions. This is known as the directing effect.

In the case of this compound, we have three substituents to consider: the carboxylic acid group (-COOH), the methoxy (B1213986) group (-OCH3), and the iodine atom (-I).

Carboxylic Acid Group (-COOH): The -COOH group is an electron-withdrawing group and is considered a meta-director . quora.com It deactivates the benzene ring towards electrophilic attack by withdrawing electron density, making the ortho and para positions electron-deficient. quora.com Consequently, electrophiles preferentially attack the meta position. quora.com

Methoxy Group (-OCH3): The methoxy group is an ortho, para-director . libretexts.org Although oxygen is electronegative and withdraws electrons inductively, its lone pairs can be donated into the benzene ring through resonance, increasing the electron density at the ortho and para positions. libretexts.orgstackexchange.com This resonance effect generally outweighs the inductive effect, making the methoxy group an activating group. stackexchange.com

Iodine Atom (-I): Halogens are a unique case. They are deactivating groups due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can participate in resonance.

The interplay of these directing effects determines the position of further functionalization on the this compound ring. The carboxylic acid group directs incoming electrophiles to the 5-position (meta to -COOH), while the methoxy and iodo groups direct to the 4 and 6-positions (ortho and para to them). The ultimate outcome of a reaction will depend on the specific reaction conditions and the relative strengths of these directing effects.

Studies on Regioselectivity in Halogenation and Other Transformations

The regioselectivity of reactions involving substituted benzoic acids is a subject of extensive research. For instance, in the iridium-catalyzed annulation of meta-substituted benzoic acids with alkynes, the regioselectivity can be poor. A reaction with meta-methoxy benzoic acid was reported to have poor regioselectivity, yielding both possible regioisomers in a 1:1 ratio. mdpi.com

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand the factors governing regioselectivity. These studies have shown that both steric and electronic effects, including weak non-covalent interactions, can influence the outcome of the reaction. mdpi.com For example, in some rhodium-catalyzed reactions, the regioselectivity is influenced by C-H···O interactions between the substrate and the catalyst's ligand. mdpi.com

The table below summarizes the directing effects of the substituents in this compound.

SubstituentElectronic EffectDirecting Influence
-COOHElectron-withdrawingMeta
-OCH3Electron-donating (resonance), Electron-withdrawing (inductive)Ortho, Para
-IElectron-withdrawing (inductive), Electron-donating (resonance)Ortho, Para

This complex interplay of directing groups makes predicting the regioselectivity of further transformations on this compound a challenging but important area of study.

Computational Chemistry and Theoretical Characterization of 3 Iodo 2 Methoxybenzoic Acid

Application of Density Functional Theory (DFT) for Structural and Electronic Analysis

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of molecular systems, offering a balance between accuracy and computational cost. For substituted benzoic acids, DFT methods are instrumental in elucidating structural and electronic characteristics. researchgate.netscispace.com

The first step in the theoretical characterization of 3-Iodo-2-methoxybenzoic acid is the optimization of its molecular geometry. This process involves finding the lowest energy arrangement of its atoms, which corresponds to the most stable structure. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31+G**), are employed to achieve this. researchgate.net

The key structural features of this compound are the relative orientations of the carboxylic acid and methoxy (B1213986) groups with respect to the benzene (B151609) ring and each other. The presence of the bulky iodine atom at the 3-position and the methoxy group at the 2-position introduces steric hindrance that significantly influences the molecule's conformation.

Conformational analysis of similar ortho-substituted benzoic acids has shown that intramolecular hydrogen bonding can play a crucial role in stabilizing certain conformers. researchgate.net For this compound, the most stable conformer would likely involve a specific orientation of the carboxylic acid's hydroxyl group and the methoxy group's methyl group to minimize steric clash and potentially form weak intramolecular interactions. The planarity of the carboxylic acid group relative to the benzene ring is another critical parameter determined through geometry optimization.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid (Illustrative) Note: This table is illustrative and based on typical values for similar compounds, not on a direct study of this compound.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C(ring)-C(carboxyl) 1.49
C=O 1.21
C-OH 1.35
C(ring)-O(methoxy) 1.36
O-CH3 1.42
C(ring)-I 2.10
C-C-O-H (carboxyl) ~0 or ~180

Once the optimized geometry is obtained, DFT is used to calculate various electronic properties that describe the molecule's reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

The Fukui function, a local reactivity descriptor, is particularly valuable. It identifies the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netdergipark.org.tr For this compound, the Fukui function can pinpoint which of the aromatic carbons or which atom in the functional groups is most likely to participate in a reaction. This is particularly useful in understanding the regioselectivity of its reactions.

Table 2: Illustrative Electronic Properties and Reactivity Descriptors Note: This table is illustrative and based on typical values for similar compounds, not on a direct study of this compound.

Descriptor Definition Typical Value (a.u.) Interpretation
HOMO Energy Energy of the highest occupied molecular orbital -0.25 Relates to electron-donating ability
LUMO Energy Energy of the lowest unoccupied molecular orbital -0.05 Relates to electron-accepting ability
HOMO-LUMO Gap E(LUMO) - E(HOMO) 0.20 Indicator of chemical stability
Chemical Potential (μ) (E(HOMO) + E(LUMO)) / 2 -0.15 Electron escaping tendency

Quantum Chemical Calculations for Spectroscopic Data Interpretation

Computational methods are powerful tools for interpreting and predicting spectroscopic data, providing a direct link between the observed spectra and the molecular structure.

Quantum chemical calculations, particularly DFT, can simulate the vibrational spectrum of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical Fourier-Transform Infrared (FTIR) spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra. researchgate.netmdpi.com

The simulated spectrum aids in the assignment of the various absorption bands observed in the experimental FTIR spectrum to specific vibrational modes of the molecule. core.ac.ukresearchgate.net For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid.

C=O stretching of the carbonyl group.

C-O stretching of the carboxylic acid and methoxy groups.

Aromatic C-H and C-C stretching.

C-I stretching.

In-plane and out-of-plane bending modes.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the nuclear magnetic resonance (NMR) chemical shifts. faccts.deresearchgate.net Theoretical ¹H and ¹³C NMR spectra can be calculated for a given molecular structure.

These predictions are highly valuable for several reasons:

They aid in the assignment of peaks in the experimental NMR spectra, which can be complex for substituted aromatic compounds. academie-sciences.fr

They can help to distinguish between different possible isomers or conformers of a molecule, as the chemical shifts are highly sensitive to the local electronic environment of each nucleus. st-andrews.ac.ukorganicchemistrydata.org

For this compound, the calculations would predict the chemical shifts of the three aromatic protons, the methoxy protons, and the acidic proton. Similarly, the shifts for the eight distinct carbon atoms would be calculated, reflecting the influence of the electron-withdrawing iodine atom and the electron-donating methoxy group on the electron density distribution around the ring.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) Note: This table is illustrative and based on typical values for similar compounds, not on a direct study of this compound. TMS is used as a reference.

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Assignment
C1 130.5 130.2 C-COOH
C2 155.8 156.1 C-OCH3
C3 95.2 94.9 C-I
C4 133.1 133.5 C-H
C5 125.4 125.1 C-H
C6 120.9 120.6 C-H
C=O 168.7 169.0 Carboxyl Carbonyl

Theoretical Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be used to model the pathways of chemical reactions. grafiati.com For a molecule like this compound, which is often used as a building block in organic synthesis, theoretical modeling can elucidate the mechanisms of reactions in which it participates. nordmann.global

For instance, in palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira reactions), where the C-I bond is typically the reactive site, DFT can be used to:

Model the structures of reactants, intermediates, and transition states along the reaction coordinate.

Calculate the activation energies for different steps in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).

Understand the role of ligands, solvents, and other reaction conditions on the reaction rate and selectivity. researchgate.net

By mapping out the potential energy surface of a reaction, computational studies can provide a detailed, step-by-step understanding of the transformation, offering insights that are often difficult to obtain through experimental means alone. dtu.dk

Synthesis and Research on Functionalized Derivatives and Analogues of 3 Iodo 2 Methoxybenzoic Acid

Synthesis of Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid group of 3-iodo-2-methoxybenzoic acid is a key functional handle for the synthesis of various derivatives, including esters and amides. These transformations typically proceed through the activation of the carboxylic acid to enhance its reactivity toward nucleophiles.

A common and effective method for synthesizing esters and amides from this compound involves a two-step procedure. The first step is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by reacting this compound with thionyl chloride (SOCl₂). google.comnist.gov The hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which is an excellent leaving group. nist.gov The subsequent departure of sulfur dioxide (SO₂) gas and a chloride ion drives the reaction to completion, yielding 3-iodo-2-methoxybenzoyl chloride. google.com

Once the acyl chloride is formed, it can readily react with a wide range of nucleophiles. The synthesis of esters is accomplished by reacting the acyl chloride with an alcohol (R'-OH). The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding ester and hydrochloric acid. Similarly, amides are synthesized by reacting the acyl chloride with a primary or secondary amine (R'R''NH). google.com The nitrogen atom of the amine acts as the nucleophile, attacking the acyl chloride to form the N-substituted amide derivative. These reactions are generally efficient and provide high yields of the desired products.

Alternative methods for direct amidation of carboxylic acids, which could be applied to this compound, include the use of catalysts like niobium(V) oxide (Nb₂O₅) or ortho-iodo arylboronic acids. organicchemistrytutor.comlibretexts.org These catalytic methods offer milder reaction conditions and avoid the need for stoichiometric activating agents. libretexts.org Microwave-assisted synthesis has also been shown to be an effective technique for the direct amidation of esters, which could be a subsequent reaction from the ester derivatives of this compound.

General Reaction Scheme for Ester and Amide Synthesis:

Further Halogenation and Introduction of Other Functional Groups on the Aromatic Ring

The aromatic ring of this compound is amenable to further functionalization through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the iodo (-I), methoxy (B1213986) (-OCH₃), and carboxylic acid (-COOH) groups.

The methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance (+M effect). youtube.commnstate.edu The iodo group is a weakly deactivating, ortho, para-director; it withdraws electron density inductively (-I effect) but can stabilize the arenium ion intermediate at the ortho and para positions through resonance. youtube.comresearchgate.net The carboxylic acid group is a deactivating, meta-director due to its electron-withdrawing nature. masterorganicchemistry.com

In this compound, the powerful activating effect of the methoxy group at position 2 is expected to be the dominant directing influence. The methoxy group strongly activates the positions ortho and para to it. The para position (position 5) is sterically accessible. The ortho position (position 1) is already substituted with the carboxyl group, and the other ortho position (position 3) is substituted with iodine. Therefore, electrophilic attack is most likely to be directed to the positions activated by the methoxy group. The iodo group at position 3 also directs ortho and para, which would be positions 2, 4 and 6. The carboxylic acid at position 1 directs meta, to positions 3 and 5.

Considering the combined effects:

Position 4: Activated by the iodo group (para) and not strongly deactivated.

Position 5: Activated by the methoxy group (para) and the carboxylic acid group (meta). This position is likely to be highly activated.

Position 6: Activated by the methoxy group (ortho) and the iodo group (ortho).

Given the strong activating nature of the methoxy group, electrophilic substitution, such as nitration or further halogenation (e.g., bromination), would be expected to occur primarily at the positions most activated by it, which are positions 5 and 6. For instance, bromination of similar compounds like 2-methoxybenzaldehyde (B41997) and methyl 2-methoxybenzoate (B1232891) has been shown to yield the corresponding 5-bromo derivatives in good yields. pitt.edu Therefore, it is plausible that the bromination of this compound would yield 5-bromo-3-iodo-2-methoxybenzoic acid as a major product.

Predicted Major Products of Electrophilic Aromatic Substitution:

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 5-Nitro-3-iodo-2-methoxybenzoic acid and/or 6-Nitro-3-iodo-2-methoxybenzoic acid
Bromination Br₂, FeBr₃ 5-Bromo-3-iodo-2-methoxybenzoic acid and/or 6-Bromo-3-iodo-2-methoxybenzoic acid

Preparation of Fused Heterocyclic Systems Utilizing the this compound Scaffold

The structure of this compound, containing both a carboxylic acid and an iodine atom on an aromatic ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. One important class of heterocycles that can be synthesized from this scaffold is the xanthones.

The synthesis of xanthones can be achieved through the intramolecular electrophilic cycloacylation of 2-aryloxybenzoic acids. pitt.edu This strategy can be applied to this compound. The first step would involve an Ullmann condensation reaction between this compound and a substituted phenol (B47542). mnstate.edubeilstein-journals.org The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. mnstate.edu In this case, the iodine atom of this compound would be displaced by the phenoxide, forming a 2-aryloxy-3-methoxybenzoic acid intermediate.

The subsequent step is an intramolecular cyclization of the diaryl ether intermediate. This is typically achieved by treatment with a strong acid or other dehydrating agents. The cyclization involves an electrophilic attack of the carbonyl carbon of the carboxylic acid onto the adjacent aryl ring, followed by dehydration to form the fused tricyclic xanthone (B1684191) core. The substituents on the starting phenol would determine the substitution pattern on the resulting xanthone. This approach provides a versatile route to a variety of substituted xanthone derivatives.

Proposed Synthetic Route to a Xanthone Derivative:

Investigation of Isomeric and Related Halogenated/Methoxybenzoic Acid Analogues for Comparative Studies

The study of isomers and analogues of this compound provides valuable insights into how the positions of substituents affect the chemical and physical properties of the molecule, particularly its acidity. The electronic effects (inductive and resonance) and steric interactions of the iodo, methoxy, and carboxyl groups play a crucial role in determining these properties.

The acidity of a substituted benzoic acid is influenced by the ability of the substituents to stabilize the negative charge of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups generally increase acidity by delocalizing the negative charge, while electron-donating groups decrease acidity.

A comparison of the pKa values of several isomers and related compounds illustrates these effects:

Interactive Data Table of pKa Values for Comparative Analysis:

Compound Substituent Positions pKa
Benzoic acid - 4.20
2-Methoxybenzoic acid 2-OCH₃ 4.09
3-Methoxybenzoic acid 3-OCH₃ 4.09
4-Methoxybenzoic acid 4-OCH₃ 4.47
2-Iodobenzoic acid 2-I 2.86
3-Iodobenzoic acid 3-I 3.86
4-Iodobenzoic acid 4-I 4.05

Data sourced from various chemical literature and databases.

From the table, it is evident that an iodo substituent generally increases the acidity of benzoic acid due to its electron-withdrawing inductive effect (-I). The effect is most pronounced when the iodo group is in the ortho position (2-iodobenzoic acid) due to the proximity to the carboxyl group and potential steric effects that can influence the planarity of the carboxyl group with the ring, a phenomenon known as the ortho-effect.

The methoxy group has a dual electronic effect: it is electron-withdrawing inductively (-I) but electron-donating through resonance (+M). youtube.com When in the meta position (3-methoxybenzoic acid), the resonance effect is not operative on the carboxyl group, and the acidity is primarily influenced by the -I effect, making it more acidic than benzoic acid. In the para position (4-methoxybenzoic acid), the +M effect dominates, destabilizing the carboxylate anion and making it less acidic than benzoic acid. youtube.com In the ortho position (2-methoxybenzoic acid), a combination of inductive and steric effects (the ortho-effect) results in an acidity comparable to the meta isomer. youtube.com

For this compound, one would expect a complex interplay of these effects. The ortho-methoxy group and the meta-iodo group (relative to the carboxyl group) both contribute to increasing the acidity through their -I effects. The ortho-effect from the 2-methoxy group would further enhance acidity. Therefore, it is predicted that this compound would be a stronger acid than benzoic acid and its methoxy- and iodo-monosubstituted analogues, with the exception of 2-iodobenzoic acid, which exhibits a very strong ortho-effect.

Applications of 3 Iodo 2 Methoxybenzoic Acid in Chemical Research and Development

Role as a Key Intermediate in Complex Organic Synthesis Pathways

3-Iodo-2-methoxybenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. chemimpex.com The presence of the iodine atom significantly enhances its reactivity, making it a valuable precursor in various chemical reactions. chemimpex.com It is frequently employed in the development of novel compounds with specific, desired properties. chemimpex.com

In pharmaceutical research, this compound acts as a key intermediate in the creation of various pharmaceutical agents. chemimpex.com Its structure can be modified through reactions like the oxidation of the related 3-iodo-2-methoxybenzyl alcohol. smolecule.com The versatility of this compound allows it to be a starting point for multi-step syntheses, leading to complex final products. For instance, its derivatives are used in the development of pharmaceuticals, agrochemicals, and dyes. chemimpex.com The iodine atom can be readily replaced or used as a handle to introduce other functional groups through cross-coupling reactions, a common strategy in modern organic synthesis.

Utilization as a Versatile Building Block for Diverse Molecular Architectures

The distinct structure of this compound makes it a versatile building block, enabling the construction of diverse and complex molecular frameworks. chemimpex.com Its utility is particularly noteworthy in medicinal chemistry, where it serves as a foundational component for synthesizing biologically active compounds. chemimpex.com The compound's structure allows for the strategic introduction of various functional groups, which facilitates the creation of tailored molecules for specific applications. chemimpex.com

Researchers utilize this compound as a building block in the synthesis of natural products and other functional materials. ontosight.ai Its ability to participate in a range of chemical transformations, such as substitution and coupling reactions, makes it an attractive component for generating molecular diversity in drug discovery and materials science programs.

Applications in Analytical Chemistry as a Reference Standard

This compound also finds application in the field of analytical chemistry. It is utilized as a reference standard in various analytical methods. chemimpex.com Its stable and well-characterized nature allows it to be used for the accurate quantification of related compounds in different types of samples. chemimpex.com This role is critical for ensuring the quality and consistency of analytical results in research and industrial settings.

Contribution to Biochemical Research for Studying Enzyme Interactions and Metabolic Pathways

The compound contributes to biochemical research, particularly in the study of enzyme interactions and metabolic pathways. chemimpex.com Halogenated aromatic compounds, such as this compound, are investigated for their potential to interact with biological targets like enzymes and receptors. smolecule.comevitachem.com These interactions can provide valuable insights into fundamental biological processes and help identify potential targets for therapeutic intervention. chemimpex.com Research into similar compounds has focused on their potential as enzyme inhibitors, a key area in drug development. ontosight.ai

Summary of Applications

Field of Application Specific Use Reference
Organic Synthesis Key intermediate for complex molecules and pharmaceuticals. chemimpex.com
Medicinal Chemistry Versatile building block for biologically active compounds. chemimpex.com
Material Science Formulation of polymers and coatings with enhanced properties. chemimpex.com
Analytical Chemistry Reference standard for quantification of related compounds. chemimpex.com

| Biochemical Research | Studying enzyme interactions and metabolic pathways. | chemimpex.comsmolecule.comevitachem.com |

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements

Research surrounding 3-Iodo-2-methoxybenzoic acid and its isomers has led to several key findings and methodological improvements. A common synthetic route involves the diazotization of 3-amino-2-methoxybenzoic acid, a standard transformation in aromatic chemistry. More advanced iodination techniques have also been developed for related aromatic compounds, utilizing reagents like iodine/silver trifluoroacetate (B77799) and I2/AgNO3, which could be adapted for more efficient and selective syntheses. tandfonline.comresearchgate.net

Methodological advancements are not limited to the introduction of the iodo group. The development of novel catalyst systems, such as TBHP/oxone and FeCl3 for the oxidation of benzyl (B1604629) alcohols to benzoic acids, presents alternative and potentially more environmentally benign synthetic pathways. researchgate.net Furthermore, the cross-coupling reactions of iodo-benzoic acid derivatives, particularly Suzuki coupling, have been a focal point of research, enabling the formation of biaryl structures. researchgate.net The optimization of these coupling reactions, for instance, by using specific palladium catalysts and reaction conditions, has been a significant area of advancement.

Identification of Unexplored Synthetic Routes and Reactivity Patterns

Despite the established synthetic methods, several avenues for the synthesis of this compound remain underexplored. The application of modern, more sustainable synthetic strategies is a key area for future research. This includes the exploration of C-H activation/iodination protocols that could provide a more direct and atom-economical route to the target molecule, bypassing the need for a pre-functionalized starting material like an aniline.

The reactivity of this compound itself warrants further investigation. While the individual reactivities of the iodo, methoxy (B1213986), and carboxylic acid groups are well-understood, the interplay between these functionalities in various chemical transformations is not fully mapped out. For instance, a systematic study of its participation in a wider range of modern cross-coupling reactions beyond Suzuki coupling, such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, could reveal novel reactivity patterns. The steric hindrance and electronic effects of the ortho-methoxy group relative to the iodine and carboxylic acid are likely to impart unique selectivity in these transformations.

Furthermore, computational studies can play a crucial role in predicting and understanding the reactivity of this molecule. Density Functional Theory (DFT) calculations could be employed to model reaction pathways, predict regioselectivity, and elucidate the electronic and steric influences of the substituents on the aromatic ring's reactivity. mdpi.com

Potential for Novel Derivatization and Scaffold Construction

The trifunctional nature of this compound makes it an excellent starting point for the synthesis of diverse and complex molecular architectures. Each functional group offers a handle for selective modification, opening the door to a vast chemical space for novel derivatization.

The carboxylic acid can be readily converted into esters, amides, and other derivatives, allowing for the introduction of a wide array of functional groups and the modulation of physicochemical properties. The methoxy group can potentially be cleaved to reveal a phenol (B47542), providing another site for modification. The iodo group is arguably the most versatile handle, serving as a linchpin for the introduction of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

This versatility makes this compound a promising scaffold for the construction of libraries of compounds for biological screening. For example, building on research where 3-sulfonamido benzoic acid derivatives were identified as potent P2Y14R antagonists, similar derivatization of the this compound core could lead to new classes of bioactive molecules. The rigid, planar nature of the aromatic ring provides a stable framework for presenting functional groups in a defined three-dimensional arrangement, which is crucial for binding to biological targets. jocpr.com

The concept of using well-defined molecular building blocks for the construction of larger, more complex structures is a cornerstone of modern medicinal and materials science. This compound is an ideal candidate for such a building block. Its derivatives could be used to create novel heterocyclic systems, macrocycles, and polymers with unique electronic and photophysical properties, with potential applications in materials science, for instance, in the development of metal-organic frameworks (MOFs) for applications like iodine capture. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-iodo-2-methoxybenzoic acid, and what critical reaction conditions influence yield?

  • Methodological Answer : A common approach involves iodination of 2-methoxybenzoic acid using iodine (I₂) and an oxidizing agent like potassium iodate (KIO₃) in an acidic medium (e.g., sulfuric acid). The reaction typically requires heating at 60–80°C for 6–12 hours to ensure complete substitution at the 3-position . Key factors affecting yield include stoichiometric control of iodine (1.2–1.5 equivalents), pH adjustment to ~3.5 to avoid over-iodination, and post-reaction purification via recrystallization using ethanol-water mixtures.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Melting Point Analysis : Compare observed melting points (e.g., 160–164°C for structurally similar 2-iodobenzoic acid ) with literature values.
  • NMR Spectroscopy : Use 1H^1H-NMR to confirm substitution patterns: absence of aromatic protons at the 3-position (δ 7.2–8.0 ppm) and presence of methoxy (-OCH₃) protons at δ ~3.9 ppm.
  • HPLC-MS : Assess purity (>98%) and molecular ion peaks (expected m/z: 278.04 for C₈H₇IO₃) .

Q. What are the typical solubility characteristics of this compound in common laboratory solvents?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For reaction setups requiring homogeneous conditions, DMSO is recommended. Solubility tests should precede kinetic or thermodynamic studies to avoid precipitation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes for Pd-catalyzed coupling reactions involving this compound?

  • Methodological Answer : Discrepancies in coupling efficiency (e.g., Suzuki-Miyaura reactions) may arise from competing protodeiodination or steric hindrance from the methoxy group. To mitigate:

  • Optimize catalyst systems: Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance selectivity.
  • Monitor reaction progress via TLC or in situ IR to identify side products.
  • Adjust base (e.g., K₂CO₃ vs. Cs₂CO₃) to modulate reactivity .

Q. What strategies are effective for enhancing regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : The methoxy group at the 2-position directs electrophiles to the 5- or 6-positions. To control regioselectivity:

  • Use directing group protection: Temporarily convert the carboxylic acid to an ester to reduce electronic deactivation.
  • Employ Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states favoring substitution at the 5-position .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reaction systems?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.
  • MD Simulations : Study solvent effects on reaction pathways (e.g., DMSO vs. THF) using tools like Gaussian or ORCA.
  • Validate predictions with kinetic experiments (e.g., rate constants for iodination vs. methoxy group participation) .

Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions, and how can they be addressed?

  • Methodological Answer : Oxidative degradation (e.g., via H₂O₂/UV) may produce iodinated quinones or demethylated derivatives. Challenges include:

  • Detection : Use LC-HRMS to identify low-abundance intermediates.
  • Mechanistic Probes : Isotope labeling (e.g., 13C^{13}C-methoxy) to track bond cleavage pathways.
  • Quenching Studies : Add radical scavengers (e.g., TEMPO) to differentiate radical vs. ionic mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.